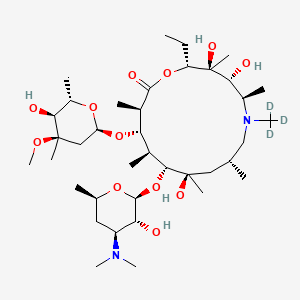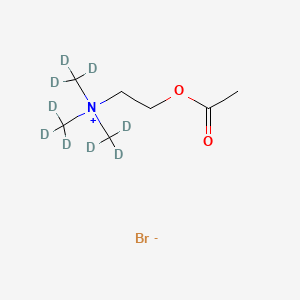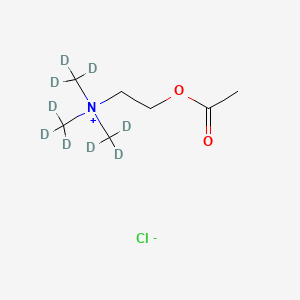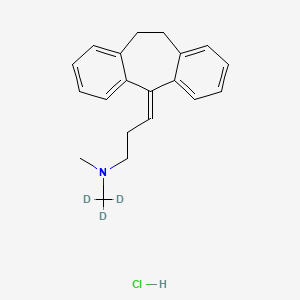
Tetromycin A
Descripción general
Descripción
Tetromycin A is an unusual tetronic acid-based antibiotic . It is structurally related to saccharocarcin, chlorothricin, tetrocarcin, kijanimicin, and versipelostatin . It has been shown to be active against antibiotic-resistant and susceptible Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
Tetracyclines, including Tetromycin A, have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . The synthesis features a domino Dieckmann cyclization reaction for the construction of the tetracycline nucleus .
Molecular Structure Analysis
The molecular formula of Tetromycin A is C36H48O6 . Its formal name is (9CI)- (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-4- (acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-18H-16a,19-Metheno-16aH-benzo [b]naphth [2,1-j]oxacyclotetradecin-18,20 (1H)-dione .
Physical And Chemical Properties Analysis
Tetromycin A is a solid at room temperature . It is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
1. Antiparasitic and Protease Inhibitory Activities Tetromycin derivatives, including Tetromycin A, have been isolated from Streptomyces axinellae and tested for their antiparasitic activities against Leishmania major and Trypanosoma brucei. These compounds also exhibit protease inhibition against cysteine proteases and viral proteases, showcasing potential in antiparasitic therapies and enzyme inhibition research (Pimentel-Elardo et al., 2011).
2. Impact on Mitochondrial Function Although not specifically about Tetromycin A, research on tetracyclines, a related group, shows that they can disrupt mitochondrial function in eukaryotic models. This impact on mitochondrial translation and proteotoxic stress has implications for understanding the broader effects of similar compounds in cellular and physiological research (Moullan et al., 2015).
3. Altered Cellular Metabolism In the realm of cellular biology, studies on doxycycline, a member of the tetracycline family, indicate that tetracyclines can alter gene expression and shift metabolism toward a more glycolytic phenotype in human cell lines. This research provides insights into the potential metabolic effects of related compounds like Tetromycin A (Ahler et al., 2013).
4. Antibiotic Resistance Studies The study of antibiotic resistance is crucial in medical research, and Tetromycin A, as part of the tetracycline group, contributes to this field. Research on resistance mechanisms to tetracyclines, including efflux and ribosomal protection, is essential for developing new antibiotics and understanding bacterial resistance patterns (Linkevicius et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFCZZPPWNMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76182291 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



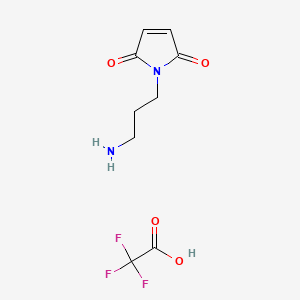
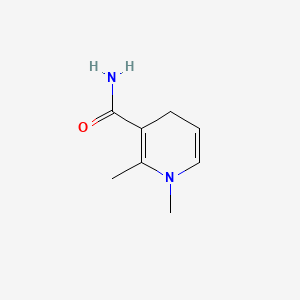
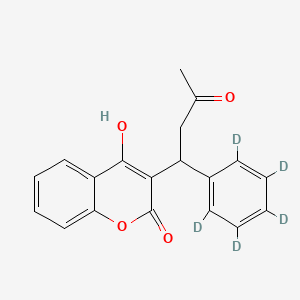
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
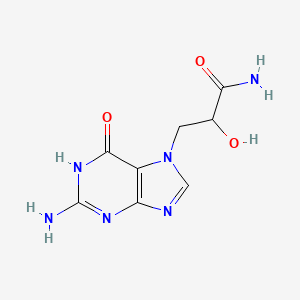
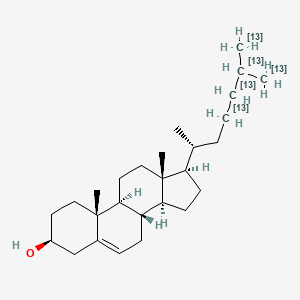
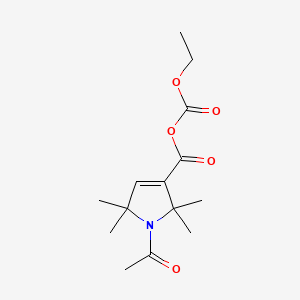
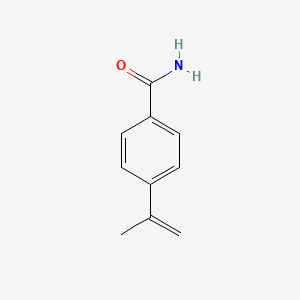
![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
